molecular formula C18H28ClNO3 B4400044 1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4400044
M. Wt: 341.9 g/mol
InChI Key: WEBGYPVGLFCECQ-UHFFFAOYSA-N
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Description

1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, ethoxy groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of ethoxy groups and the phenyl ring. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[2-[2-[2-(3-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-15-6-5-9-19(14-15)10-11-21-12-13-22-18-8-4-3-7-17(18)16(2)20;/h3-4,7-8,15H,5-6,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBGYPVGLFCECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=CC=CC=C2C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

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